molecular formula C22H18N2OS B407072 N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide CAS No. 313480-47-6

N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide

Cat. No. B407072
CAS RN: 313480-47-6
M. Wt: 358.5g/mol
InChI Key: GYQWKTIZRYVFEM-UHFFFAOYSA-N
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Description

“N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are known for their significant biological and pharmaceutical activities . They have been studied as optical materials and for their biological potential .


Molecular Structure Analysis

Benzothiazoles, such as “N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide”, have been structurally studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies provide insights into the molecular structure and arrangement of benzothiazole compounds.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQWKTIZRYVFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide

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